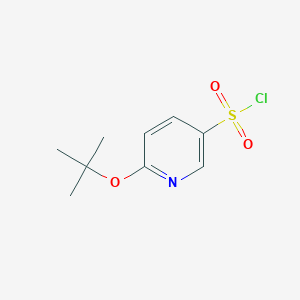
3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as AZD-4547 and is a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mécanisme D'action
AZD-4547 selectively inhibits FGFR tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This results in the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AZD-4547 has been shown to have potent anti-tumor effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it has also been shown to have some off-target effects, such as inhibition of other tyrosine kinases, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
AZD-4547 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FGFR tyrosine kinase, which allows for the specific targeting of this pathway. It also has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, its off-target effects may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on AZD-4547. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can be used to predict response to AZD-4547 treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for AZD-4547 in clinical settings.
Méthodes De Synthèse
The synthesis of AZD-4547 involves the reaction of 4-aminopyridine with 3-methoxyphenylacetic acid to form 4-(3-methoxyphenyl)-1,8-naphthyridin-3-amine. This intermediate is then reacted with azepan-1-carbonyl chloride to form the desired product, 3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine.
Applications De Recherche Scientifique
AZD-4547 has been extensively studied for its potential use in cancer treatment. FGFR signaling is known to play a critical role in the growth and survival of cancer cells, and inhibition of this pathway has been shown to have anti-tumor effects. AZD-4547 has demonstrated promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and gastric cancer.
Propriétés
IUPAC Name |
azepan-1-yl-[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTRTKPOYWGTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)